molecular formula C14H22O4 B14106740 8-(Acetyloxy)-2,6-dimethylocta-2,6-dienyl acetate CAS No. 36052-53-6

8-(Acetyloxy)-2,6-dimethylocta-2,6-dienyl acetate

Cat. No.: B14106740
CAS No.: 36052-53-6
M. Wt: 254.32 g/mol
InChI Key: PJAHPEXZNWUNLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate typically involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene structure into saturated compounds.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated alcohols.

Scientific Research Applications

2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate involves its interaction with various molecular targets and pathways. The acetate groups can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The diene structure allows for conjugation with other molecules, facilitating its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of acetate groups in 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, 1,8-diacetate makes it more reactive in certain chemical reactions compared to its non-acetylated counterparts. This unique feature allows for a broader range of applications in synthesis and industrial processes.

Properties

CAS No.

36052-53-6

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

(8-acetyloxy-3,7-dimethylocta-2,6-dienyl) acetate

InChI

InChI=1S/C14H22O4/c1-11(8-9-17-13(3)15)6-5-7-12(2)10-18-14(4)16/h7-8H,5-6,9-10H2,1-4H3

InChI Key

PJAHPEXZNWUNLF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C)CCC=C(C)COC(=O)C

Origin of Product

United States

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